molecular formula C7H9NO B1594887 2,5-Dimethylpyridine 1-oxide CAS No. 4986-05-4

2,5-Dimethylpyridine 1-oxide

Cat. No. B1594887
Key on ui cas rn: 4986-05-4
M. Wt: 123.15 g/mol
InChI Key: KFEWUCOFCOAYQZ-UHFFFAOYSA-N
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Patent
US04248880

Procedure details

11.5 g of 2,5-dimethylpyridine-N-oxide in 5 ml of acetic acid were added dropwise to 18 ml of acetic anhydride pre-heated to 120°. The reaction solution was boiled under reflux for a further 45 minutes, concentrated by evaporation on a rotary evaporator, and distilled at 8 mm Hg/115°. 14.0 g of 2-acetoxymethyl-5-methylpyridine were obtained.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N+:3]=1[O-].[C:10]([O:13]C(=O)C)(=[O:12])[CH3:11]>C(O)(=O)C>[C:10]([O:13][CH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
CC1=[N+](C=C(C=C1)C)[O-]
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
pre-heated to 120°
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 45 minutes
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled at 8 mm Hg/115°

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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